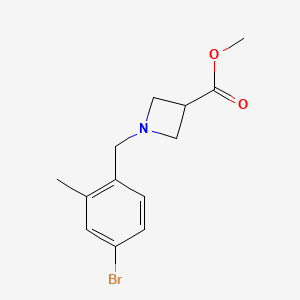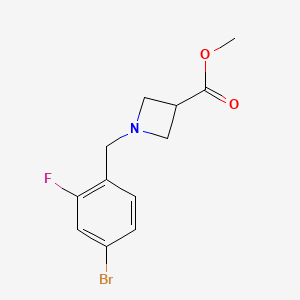
tert-Butyl 3-bromo-5-(trifluoromethoxy)benzyl(cyclopropyl)carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
tert-Butyl 3-bromo-5-(trifluoromethoxy)benzyl(cyclopropyl)carbamate: is an organic compound that features a tert-butyl group, a bromine atom, a trifluoromethoxy group, and a cyclopropylcarbamate moiety attached to a benzyl ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 3-bromo-5-(trifluoromethoxy)benzyl(cyclopropyl)carbamate typically involves multiple steps. One common method includes the bromination of a benzyl precursor followed by the introduction of the trifluoromethoxy group. The cyclopropylcarbamate moiety is then attached through a series of coupling reactions. Specific reaction conditions, such as the use of palladium catalysts and appropriate solvents, are crucial for the successful synthesis of this compound .
Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production process while maintaining consistency and efficiency .
Análisis De Reacciones Químicas
Types of Reactions: tert-Butyl 3-bromo-5-(trifluoromethoxy)benzyl(cyclopropyl)carbamate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding oxides or reduction to form reduced derivatives.
Coupling Reactions: The benzyl ring can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with other aromatic compounds.
Common Reagents and Conditions:
Palladium Catalysts: Used in coupling reactions.
Solvents: Such as dioxane and tetrahydrofuran.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura coupling can yield biaryl compounds, while nucleophilic substitution can introduce various functional groups onto the benzyl ring .
Aplicaciones Científicas De Investigación
Chemistry: In chemistry, tert-Butyl 3-bromo-5-(trifluoromethoxy)benzyl(cyclopropyl)carbamate is used as a building block for the synthesis of more complex molecules.
Biology and Medicine: In biological and medical research, this compound can be used to study the effects of trifluoromethoxy and cyclopropylcarbamate groups on biological systems. It may serve as a precursor for the development of pharmaceuticals with specific biological activities .
Industry: In the industrial sector, this compound can be utilized in the production of specialty chemicals and advanced materials. Its unique properties make it suitable for applications in coatings, adhesives, and other high-performance materials .
Mecanismo De Acción
The mechanism of action of tert-Butyl 3-bromo-5-(trifluoromethoxy)benzyl(cyclopropyl)carbamate involves its interaction with specific molecular targets. The trifluoromethoxy group can enhance the compound’s lipophilicity, allowing it to interact with lipid membranes and proteins. The cyclopropylcarbamate moiety can form covalent bonds with nucleophilic sites on enzymes and receptors, modulating their activity .
Comparación Con Compuestos Similares
- tert-Butyl 3-bromo-5-(trifluoromethyl)phenylcarbamate
- tert-Butyl 3-bromo-5-(trifluoromethoxy)benzoate
- tert-Butyl (5-bromo-2,3-difluorophenyl)carbamate
Uniqueness: tert-Butyl 3-bromo-5-(trifluoromethoxy)benzyl(cyclopropyl)carbamate is unique due to the presence of both trifluoromethoxy and cyclopropylcarbamate groups. These functional groups confer distinct chemical and biological properties, making this compound valuable for specific applications that similar compounds may not be suitable for .
Propiedades
IUPAC Name |
tert-butyl N-[[3-bromo-5-(trifluoromethoxy)phenyl]methyl]-N-cyclopropylcarbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19BrF3NO3/c1-15(2,3)24-14(22)21(12-4-5-12)9-10-6-11(17)8-13(7-10)23-16(18,19)20/h6-8,12H,4-5,9H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GLPNVHQDESUUGM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N(CC1=CC(=CC(=C1)Br)OC(F)(F)F)C2CC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19BrF3NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.












![4-Bromo-1-(cyclopropylmethyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B8171944.png)
![4-Bromo-1-(2,2-difluoroethyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B8171946.png)
